molecular formula C20H18N12Na2O6S2 B1616638 disodium;5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate CAS No. 26858-65-1

disodium;5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

Cat. No.: B1616638
CAS No.: 26858-65-1
M. Wt: 632.5 g/mol
InChI Key: YQJJAPXXIRNMRI-SEPHDYHBSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-, sodium salt (1:2) is a complex organic compound known for its diverse applications in various fields. This compound is characterized by its unique structure, which includes benzenesulfonic acid groups and triazine rings, making it a valuable substance in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-, sodium salt (1:2) involves multiple stepsThe reaction conditions typically involve the use of concentrated sulfuric acid for sulfonation and various amines for the substitution reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale sulfonation reactors where benzene is treated with sulfuric acid under controlled temperatures. The subsequent steps involve the addition of triazine derivatives and sodium salts to achieve the final product. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-, sodium salt (1:2) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for sulfonation, sodium hydroxide for neutralization, and various amines for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted triazine compounds. These products are valuable in different industrial and research applications .

Scientific Research Applications

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-, sodium salt (1:2) has numerous scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The sulfonic acid groups can form strong ionic bonds with proteins and enzymes, altering their activity. The triazine rings can interact with nucleic acids, affecting gene expression and cellular functions. These interactions make the compound useful in various biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-, sodium salt (1:2) apart is its combination of sulfonic acid groups and triazine rings, providing unique chemical reactivity and versatility in various applications. Its ability to interact with both proteins and nucleic acids makes it particularly valuable in scientific research .

Properties

CAS No.

26858-65-1

Molecular Formula

C20H18N12Na2O6S2

Molecular Weight

632.5 g/mol

IUPAC Name

disodium;5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C20H20N12O6S2.2Na/c21-15-27-16(22)30-19(29-15)25-11-5-3-9(13(7-11)39(33,34)35)1-2-10-4-6-12(8-14(10)40(36,37)38)26-20-31-17(23)28-18(24)32-20;;/h1-8H,(H,33,34,35)(H,36,37,38)(H5,21,22,25,27,29,30)(H5,23,24,26,28,31,32);;/q;2*+1/p-2/b2-1+;;

InChI Key

YQJJAPXXIRNMRI-SEPHDYHBSA-L

Isomeric SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)[O-])/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)[O-].[Na+].[Na+]

SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)[O-].[Na+].[Na+]

26858-65-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.